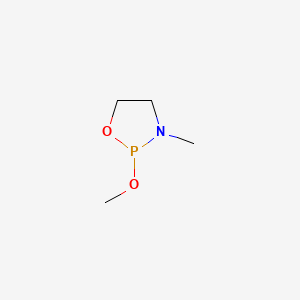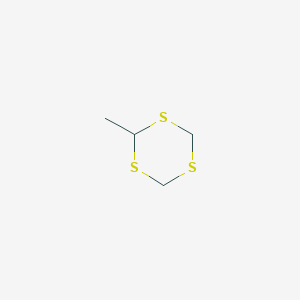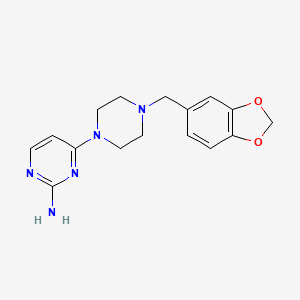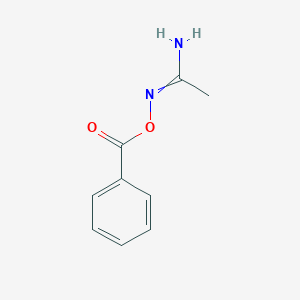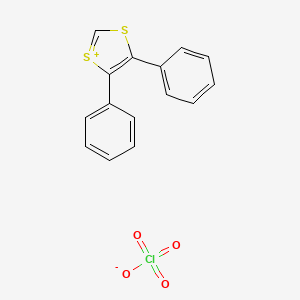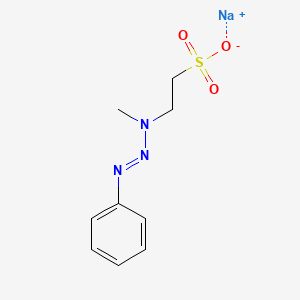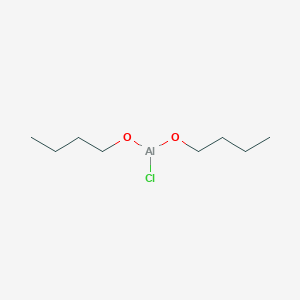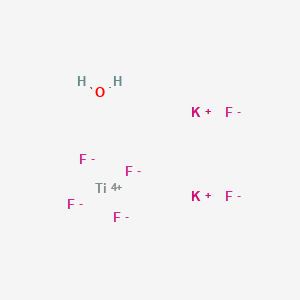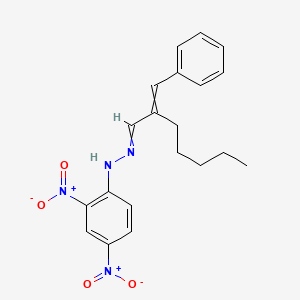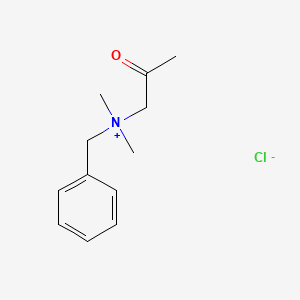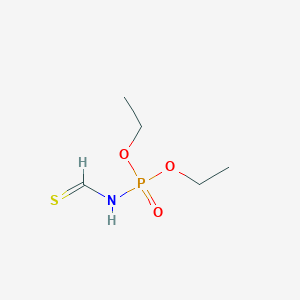
N-diethoxyphosphorylmethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diethoxyphosphorylmethanethioamide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-diethoxyphosphorylmethanethioamide typically involves the reaction of diethyl phosphite with methanethioamide under controlled conditions. The reaction is usually catalyzed by anhydrous Lewis acids, which facilitate the formation of the desired product. The process can be summarized as follows:
Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to formaldehyde.
Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.
Reaction with Diethyl Phosphite: The oxazolidine intermediate reacts with diethyl phosphite in the presence of anhydrous Lewis acid catalysts to yield this compound.
Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-diethoxyphosphorylmethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
N-diethoxyphosphorylmethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-diethoxyphosphorylmethanethioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another polar solvent with similar applications to DMF.
Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate: A related compound with applications in flame retardancy
Uniqueness: N-diethoxyphosphorylmethanethioamide is unique due to its specific combination of phosphorus and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
20446-90-6 |
|---|---|
Formule moléculaire |
C5H12NO3PS |
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
N-diethoxyphosphorylmethanethioamide |
InChI |
InChI=1S/C5H12NO3PS/c1-3-8-10(7,6-5-11)9-4-2/h5H,3-4H2,1-2H3,(H,6,7,11) |
Clé InChI |
XXZQKIFHLWDKDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
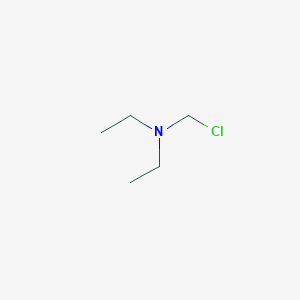
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
